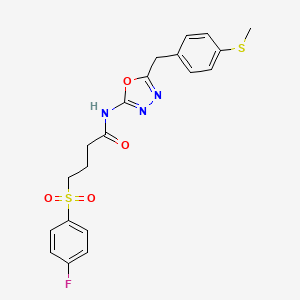

4-((4-fluorophenyl)sulfonyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S2/c1-29-16-8-4-14(5-9-16)13-19-23-24-20(28-19)22-18(25)3-2-12-30(26,27)17-10-6-15(21)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPNJOHJEUQSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-fluorophenyl)sulfonyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a sulfonyl group , a fluorophenyl moiety , and an oxadiazole ring , which are known to contribute to various biological activities.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial activity. The incorporation of the sulfonyl group in this compound may enhance its interaction with bacterial cell membranes or enzymes, leading to increased efficacy against pathogens.

A study on similar oxadiazole derivatives showed promising results against various bacterial strains, suggesting that our compound could potentially be effective in treating infections caused by resistant bacteria .

Anticancer Activity

Compounds with oxadiazole structures have also been noted for their anticancer properties. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells. For instance, related compounds have shown IC50 values in the low micromolar range against breast cancer cell lines .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzyme Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : The hydrophobic characteristics imparted by the fluorophenyl group may facilitate membrane penetration, leading to cell lysis.

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial effects of various oxadiazole derivatives, including our compound. Results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Screening

Another investigation focused on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The study revealed that compounds similar to ours induced cell death via apoptosis, with specific emphasis on the role of the oxadiazole ring in mediating these effects. The compound demonstrated an IC50 value of approximately 15 μM against the MCF-7 breast cancer cell line .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects on Activity: The methylthio group in the target compound offers moderate lipophilicity compared to the methoxy group in LMM5, which may reduce solubility but improve membrane permeability. Fluorophenyl vs.

Enzyme Inhibition Profiles :

- LMM5 and LMM11 target thioredoxin reductase, while derivative 6h inhibits AChE. The target compound’s sulfonyl group may favor interactions with enzymes requiring polar contacts, similar to sulfonamide-based COX-2 inhibitors .

Structural Flexibility :

- The dihydrobenzodioxin group in the analogue from introduces conformational rigidity, contrasting with the flexible butanamide chain in the target compound. This could impact binding kinetics and selectivity .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to (e.g., hydrazide-isothiocyanate coupling), but the methylthio group may require additional steps for introduction, such as thiol-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.